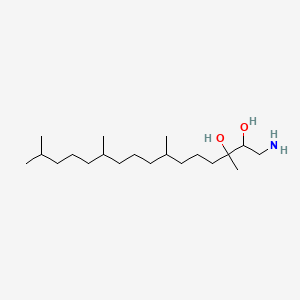
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- is a chemical compound known for its unique structure and properties This compound is a derivative of hexadecanediol, featuring an amino group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process might include continuous flow reactions and the use of advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various amino or alkyl derivatives .
Applications De Recherche Scientifique
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phytol Alcohol: A component of chlorophyll with similar structural features.
Sphinganine: A sphingolipid with comparable amino and hydroxyl groups.
Hexadecanoic Acid Derivatives: Compounds with similar carbon chain lengths and functional groups.
Uniqueness
What sets 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- apart is its specific combination of functional groups and methyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
519753-31-2 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-amino-3,7,11,15-tetramethylhexadecane-2,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,22-23H,6-15,21H2,1-5H3 |
Clé InChI |
GZAIZOYWNWIFAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
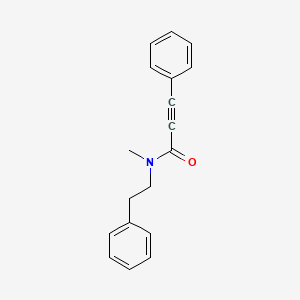
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
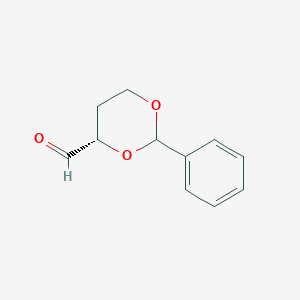
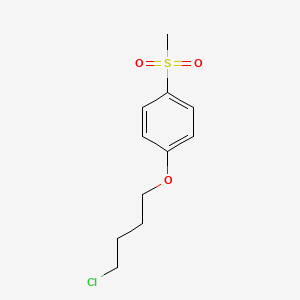
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
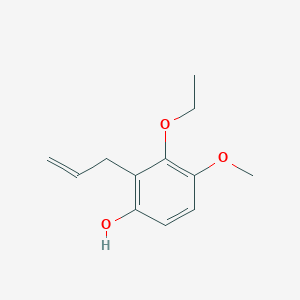
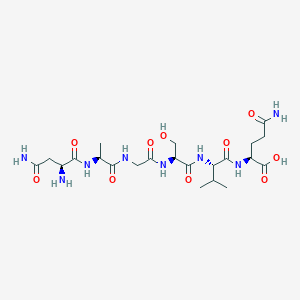
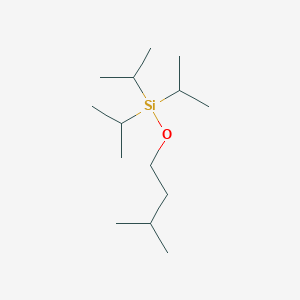

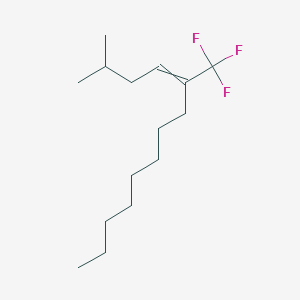
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
